molecular formula C36H28BaCl2N4O8S2 B12769451 5-Chloro-4-ethyl-2-((4-hydroxy-1-naphthalenyl)azo)benzenesulfonic acid, barium salt CAS No. 73612-30-3

5-Chloro-4-ethyl-2-((4-hydroxy-1-naphthalenyl)azo)benzenesulfonic acid, barium salt

Cat. No.: B12769451
CAS No.: 73612-30-3
M. Wt: 917.0 g/mol
InChI Key: NDHMVJJSORCCHU-UHFFFAOYSA-L
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Description

5-Chloro-4-ethyl-2-((4-hydroxy-1-naphthalenyl)azo)benzenesulfonic acid, barium salt is an organic compound commonly used as a pigment. It is known for its bright yellowish-red color and is often referred to as Pigment Red 53:1 . This compound is widely used in various industries, including printing inks, coatings, plastics, and rubber products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-ethyl-2-((4-hydroxy-1-naphthalenyl)azo)benzenesulfonic acid, barium salt involves several steps:

    Diazotization: The process begins with the diazotization of 5-chloro-4-ethyl-2-aminobenzenesulfonic acid.

    Coupling Reaction: The diazonium salt formed is then coupled with 4-hydroxy-1-naphthalenyl to form the azo compound.

    Formation of Barium Salt: The final step involves the precipitation of the barium salt by adding barium chloride to the azo compound solution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and filtration is common in industrial settings .

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-ethyl-2-((4-hydroxy-1-naphthalenyl)azo)benzenesulfonic acid, barium salt is unique due to its specific substituents, which impart distinct color properties and stability. Its barium salt form enhances its insolubility in water, making it suitable for various industrial applications .

Properties

CAS No.

73612-30-3

Molecular Formula

C36H28BaCl2N4O8S2

Molecular Weight

917.0 g/mol

IUPAC Name

barium(2+);5-chloro-4-ethyl-2-[(4-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate

InChI

InChI=1S/2C18H15ClN2O4S.Ba/c2*1-2-11-9-16(18(10-14(11)19)26(23,24)25)21-20-15-7-8-17(22)13-6-4-3-5-12(13)15;/h2*3-10,22H,2H2,1H3,(H,23,24,25);/q;;+2/p-2

InChI Key

NDHMVJJSORCCHU-UHFFFAOYSA-L

Canonical SMILES

CCC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=CC=C(C3=CC=CC=C32)O.CCC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=CC=C(C3=CC=CC=C32)O.[Ba+2]

Origin of Product

United States

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